molecular formula C24H42O4Si2 B14584062 CID 71395428 CAS No. 61482-92-6

CID 71395428

Cat. No.: B14584062
CAS No.: 61482-92-6
M. Wt: 450.8 g/mol
InChI Key: GEIOBHUBSYUGMD-UHFFFAOYSA-N
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Description

CID 71395428 is a compound registered in the PubChem database with the unique identifier 71395428. PubChem Compound IDs (CIDs) are numerical identifiers assigned to chemical substances, enabling standardized referencing across scientific literature and databases .

Properties

CAS No.

61482-92-6

Molecular Formula

C24H42O4Si2

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C24H42O4Si2/c1-5-9-17-25-23(26-18-10-6-2)29-21-15-13-14-16-22(21)30-24(27-19-11-7-3)28-20-12-8-4/h13-16,23-24H,5-12,17-20H2,1-4H3

InChI Key

GEIOBHUBSYUGMD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(OCCCC)[Si]C1=CC=CC=C1[Si]C(OCCCC)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71395428 involves several synthetic routes and reaction conditions. These methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The synthetic routes may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced technologies and equipment to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: CID 71395428 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.

Scientific Research Applications

CID 71395428 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a catalyst for specific processes. In biology, this compound is used in the study of cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, this compound is used in the production of various materials and chemicals.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various fields Its unique properties and applications make it a valuable subject of scientific research and industrial use

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights methodologies for comparing compounds structurally and functionally, which can be extrapolated to outline a framework for CID 71395428. Below is a generalized approach based on analogous studies:

2.1 Structural Comparison

Structural comparisons typically involve analyzing functional groups, stereochemistry, and backbone alignment. For example:

  • Betulin-derived inhibitors (CID 72326, CID 64971) share a pentacyclic triterpenoid backbone but differ in functional groups (e.g., hydroxyl vs. carboxyl groups), impacting their biological activity .
  • Oscillatoxin derivatives (CID 101283546, CID 185389) exhibit structural variations in methyl groups and side chains, altering toxicity profiles .

Hypothetical Application to this compound: If this compound belongs to a known class (e.g., triterpenoids or alkaloids), its structure could be compared to analogs using tools like 3D overlays (as in Figure 8 of ) or mass spectrometry (MS) fragmentation patterns .

2.3 Computational and Experimental Data
  • Cheminformatics Approaches : emphasizes collision cross-section (CCS) values and exact mass for compound identification, which are critical for distinguishing isomers like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) .

Data Gaps and Limitations

The absence of explicit data for this compound in the provided evidence precludes a direct comparison. Key gaps include:

  • Structural Data: No 2D/3D structures or spectroscopic profiles (e.g., NMR, MS) are available.
  • Biological Data: No activity, toxicity, or pharmacokinetic data are cited.
  • Contextual Class : The compound’s chemical class (e.g., alkaloid, peptide) remains undefined, limiting analog selection.

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